molecular formula C16H23N3O4 B4658594 N-cyclohexyl-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide

N-cyclohexyl-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide

Cat. No. B4658594
M. Wt: 321.37 g/mol
InChI Key: RRFDLAKDDYMBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in many cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

N-cyclohexyl-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide is a potent and selective inhibitor of GSK-3. GSK-3 plays a key role in many cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. By inhibiting GSK-3, this compound can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. In diabetes research, this compound has been shown to promote insulin secretion and improve glucose tolerance. In neurodegenerative disorder research, this compound has been shown to promote neuronal differentiation and protect against neurotoxicity.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, making it a useful tool for studying the role of GSK-3 in various cellular processes. It has also been extensively studied for its potential therapeutic applications in various diseases, making it a useful tool for drug discovery and development.
However, this compound also has some limitations for lab experiments. It can be expensive to synthesize and may not be readily available in some laboratories. Additionally, its effects may be cell-type specific and may not generalize to all cell types.

Future Directions

There are several future directions for research on N-cyclohexyl-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another potential direction is to investigate its effects on other cellular processes beyond those already studied. Additionally, further studies are needed to determine the optimal dosages and treatment regimens for this compound in various diseases.

Scientific Research Applications

N-cyclohexyl-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to promote insulin secretion and improve glucose tolerance. In neurodegenerative disorder research, this compound has been shown to promote neuronal differentiation and protect against neurotoxicity.

properties

IUPAC Name

1-cyclohexyl-3-[(2,3-dimethoxybenzoyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-22-13-10-6-9-12(14(13)23-2)15(20)18-19-16(21)17-11-7-4-3-5-8-11/h6,9-11H,3-5,7-8H2,1-2H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFDLAKDDYMBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NNC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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